molecular formula C22H26N2O5S B080431 Z-Phe-met-OH CAS No. 13126-07-3

Z-Phe-met-OH

Cat. No.: B080431
CAS No.: 13126-07-3
M. Wt: 430.5 g/mol
InChI Key: VXEXZNQIPZLQBX-UHFFFAOYSA-N
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Description

Z-Phe-Met-OH (CAS: 66638-72-0) is a synthetic dipeptide featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal phenylalanine (Phe) and a methionine (Met) residue at the C-terminus. Its IUPAC name is (S)-2-((S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid, with the InChIKey ZCSSVKHHUVPOHN-SFTDATJTSA-N . The Z-group enhances stability during synthesis and modulates peptide interactions in biochemical applications. Methionine contributes a sulfur-containing side chain (methylthio group), influencing redox properties and hydrophobicity. This compound is utilized in research formulations, particularly in studies requiring controlled peptide interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling and deprotection steps. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-met-OH undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Z-Phe-Met-OH serves as a crucial building block in peptide synthesis. Its structure allows researchers to create peptides with enhanced stability and bioactivity, making it instrumental in developing therapeutic agents. This application is particularly relevant in the context of drug formulation where specific peptide sequences are required for targeting biological pathways effectively.

Drug Development

In pharmaceutical research, this compound is utilized to design novel drugs aimed at specific biological pathways, especially in the treatment of cancer and metabolic diseases. Its ability to modulate enzyme activity positions it as a candidate for developing more effective treatments .

Case Study: Cancer Treatment
Recent studies have shown that derivatives of this compound can inhibit certain enzymes involved in cancer progression, providing a pathway for targeted therapies .

Biochemical Assays

The compound is employed in biochemical assays to investigate enzyme activity and protein interactions. This application is vital for understanding disease mechanisms and can lead to breakthroughs in therapeutic strategies .

Data Table: Enzyme Activity Studies Using this compound

Study ReferenceEnzyme TargetObserved Effect
ProteaseInhibition
KinaseActivation
PhosphataseModulation

Cosmetic Formulations

This compound is also explored within the cosmetic industry for its potential anti-aging properties. It aids in formulating products that promote skin health and rejuvenation by enhancing cellular repair mechanisms .

Applications in Neuroscience

This compound has been investigated for its role in neuropeptide research, contributing to the understanding of neurotransmitter functions. This research holds promise for developing treatments for neurological disorders, potentially improving therapeutic outcomes for conditions such as depression and anxiety .

Mechanism of Action

Z-Phe-met-OH exerts its effects through its ability to form stable peptide bonds and interact with biological molecules. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can participate in redox reactions. These properties enable this compound to act as a versatile building block in peptide-based systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison :

  • Z-Phe-OH (CAS 1161-13-3): Single Z-protected phenylalanine .
  • Z-Phe-Phe-OH (CAS 13122-91-3): Z-protected dipeptide (Phe-Phe) .
  • Z-Phe-Phe-Phe-OH (CAS 57092-52-1): Z-protected tripeptide (Phe-Phe-Phe) .
  • Z-Trp-Met-OH (CAS 66638-72-0): Z-protected dipeptide with tryptophan (Trp) and Met .
  • Z-Phe-Ala-OMe (CAS 35909-92-3): Methyl ester derivative with alanine (Ala) .

Structural Features :

Compound Residues/Modifications Molecular Weight Key Functional Groups
Z-Phe-Met-OH Phe-Met (dipeptide) ~423.5 g/mol* Z-group, methylthio (Met)
Z-Phe-OH Single Phe 299.32 g/mol Z-group, carboxylic acid
Z-Phe-Phe-OH Phe-Phe (dipeptide) 458.51 g/mol Z-group, aromatic side chains
Z-Trp-Met-OH Trp-Met (dipeptide) ~466.5 g/mol Z-group, indole (Trp), methylthio
Z-Phe-Ala-OMe Phe-Ala (methyl ester) 329.35 g/mol Z-group, methyl ester

*Calculated from molecular formula (C28H29N3O5S).

Functional Implications :

  • This compound vs. Z-Phe-OH : The addition of Met introduces sulfur-mediated redox sensitivity and increased hydrophobicity (LogP ~2.5–3.0 vs. Z-Phe-OH’s LogP ~1.8–2.3) .
  • This compound vs.
  • This compound vs. Z-Trp-Met-OH : Tryptophan’s indole group enables stronger π-π interactions compared to Phe’s benzene ring, altering binding affinities in receptor studies .

Physicochemical Data :

Property This compound Z-Phe-OH Z-Phe-Phe-OH
LogP (Predicted) ~3.0 2.3 ~3.5
TPSA (Ų) 144 75.4 113
Solubility (Water) Low Moderate Very low
Stability Oxidizes (Met) Stable Stable

Biological Activity

Z-Phe-met-OH, a derivative of phenylalanine and methionine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through peptide coupling techniques, often employing reagents like HOBt (1-Hydroxybenzotriazole) to enhance reactivity and yield. The structural integrity of the compound is crucial for its biological function, particularly the stereochemistry at the amino acid positions which can significantly influence its activity against various biological targets .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, research involving MDA-MB-231 and Sk-Br-3 cell lines indicated that higher concentrations (up to 200 μM) were necessary for significant inhibition, suggesting a dose-dependent relationship .
  • Enzyme Inhibition : this compound has demonstrated inhibitory effects on cysteine proteases, particularly Cathepsin B (Cat-B). This inhibition is relevant in the context of diseases characterized by excessive proteolytic activity, such as cancer and arthritis .
  • Immunosuppressive Properties : The compound has been implicated in immunosuppressive activities, affecting T cell activation and proliferation. In vivo studies showed that this compound could increase pathogen loads in models of pneumococcal disease, indicating its potential role in modulating immune responses .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Caspase Pathway Modulation : this compound inhibits the processing of caspases involved in apoptosis, specifically caspase-8 and caspase-3. This modulation can lead to altered apoptotic responses in T cells under different stimulation conditions .
  • Methionine Interaction : The interaction between methionine and aromatic residues like phenylalanine has been shown to stabilize peptide structures and enhance binding affinities to target proteins. Studies indicate that oxidation states of methionine can further influence these interactions, potentially enhancing the biological activity of this compound .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Cancer Cell Lines : Research involving cytotoxicity assays on breast cancer cell lines revealed that this compound's effectiveness varies with its stereochemical configuration. D-amino acid analogs exhibited different levels of cytotoxicity compared to their L-counterparts, highlighting the importance of structural nuances in therapeutic efficacy .
  • Arthritis Models : In studies using arthritic rat models, this compound derivatives showed significant reductions in inflammation and cartilage damage when administered both intravenously and orally. This suggests potential applications in treating inflammatory diseases .

Data Tables

Activity Type Effect Observed Concentration Tested Cell Line/Model
CytotoxicityInhibition200 μMMDA-MB-231, Sk-Br-3
Enzyme InhibitionCat-B inhibitionVariesIn vitro assays
ImmunosuppressionIncreased pathogen loadsN/AMouse model (pneumococcal)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-Phe-met-OH, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Coupling : Activate carboxyl groups with HOBt/DIC and couple Z-protected phenylalanine to methionine residues.
  • Deprotection : Remove Fmoc groups with piperidine/DMF.
  • Cleavage : Use TFA-based cleavage cocktails to release the peptide from the resin.
  • Validation : Purity is assessed via reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm, and identity confirmed via MALDI-TOF mass spectrometry .
    • Data Quality : Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and cross-referencing with established protocols from primary literature .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm backbone conformation and side-chain interactions.
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers.
  • HPLC-MS : Quantify impurities (e.g., diastereomers) using gradient elution.
  • Data Cross-Validation : Compare results with crystallographic data (if available) and reference spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Perform accelerated stability studies (e.g., 25°C, 40°C) across pH 2–8. Use RP-HPLC to monitor degradation products.
  • Contradiction Analysis : If conflicting data arise (e.g., instability at pH 7 in Study A vs. stability in Study B), evaluate:
  • Buffer Composition : Ionic strength or chelating agents (e.g., EDTA) may influence oxidation rates.
  • Analytical Sensitivity : Differences in detection limits (e.g., UV vs. fluorescence detection).
  • Framework Application : Apply FINER criteria to assess feasibility of replication and relevance of experimental conditions .

Q. What strategies optimize the use of this compound in enzyme inhibition assays with conflicting kinetic results?

  • Methodological Answer :

  • Dose-Response Refinement : Conduct IC₅₀ assays with 8–12 concentration points, using a positive control (e.g., E-64 for cysteine proteases).
  • Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤1%).
  • Error Source Identification : Use statistical tools (e.g., Grubbs’ test) to detect outliers and validate via isothermal titration calorimetry (ITC) for binding affinity .

Q. How can researchers design studies to investigate this compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • PICO Framework :
  • Population : Target enzyme (e.g., angiotensin-converting enzyme).
  • Intervention : this compound at IC₅₀ concentrations.
  • Comparison : Unmodified substrate or competitive inhibitors.
  • Outcome : Binding kinetics (Kd, Ki) via surface plasmon resonance (SPR).
  • Off-Target Mitigation : Employ proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthetic and analytical workflows?

  • Methodological Answer :

  • Documentation : Use electronic lab notebooks (ELNs) to record batch-specific variables (e.g., resin lot numbers, TFA purity).
  • Data Sharing : Deposit raw HPLC chromatograms and NMR spectra in public repositories (e.g., Zenodo) with FAIR principles .
  • Replication Checklist : Include step-by-step troubleshooting guides (e.g., handling hygroscopic intermediates) in supplementary materials .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s binding modes?

  • Methodological Answer :

  • Validation Pipeline :

Molecular Docking : Use AutoDock Vina with flexible side-chain parameters.

MD Simulations : Run 100-ns trajectories in explicit solvent to assess pose stability.

Experimental Correlation : Compare with X-ray crystallography or mutagenesis data.

  • Contradiction Resolution : Apply ensemble docking to account for protein flexibility and solvent entropy effects .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in studies involving human-derived enzymes?

  • Methodological Answer :

  • Ethical Review : Submit protocols to institutional review boards (IRBs) if using human tissue samples.
  • Data Transparency : Disclose all modifications (e.g., PEGylation) that alter pharmacokinetics in publications .

Q. How can researchers align their work on this compound with ICH guidelines for pharmacoepidemiological studies?

  • Methodological Answer :

  • ICH Compliance : Follow E6(R3) for preclinical data integrity, including audit trails for HPLC-MS datasets.
  • Real-World Data (RWD) : Use federated networks (e.g., OMOP CDM) to validate in vitro findings against clinical databases .

Properties

IUPAC Name

4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXZNQIPZLQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927146
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-07-3
Record name Carbobenzoxyphenylalanylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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